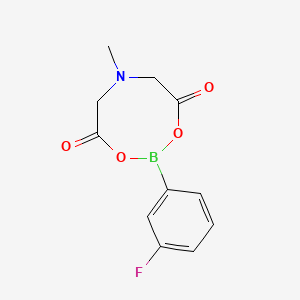

3-Fluorophenylboronic acid MIDA ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIIVLQOKBPWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693630 | |

| Record name | 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313614-50-4 | |

| Record name | 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1313614-50-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Fluorophenylboronic Acid MIDA Ester

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-Fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a key building block in modern medicinal chemistry and drug development. We delve into the fundamental principles of boronic acid protection, detailing the unique advantages of the MIDA ligand in enhancing stability and enabling controlled reactivity. This document furnishes a field-proven, step-by-step protocol using the milder and highly efficient MIDA anhydride method, explains the causality behind experimental choices, and presents robust methods for product characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable insights to ensure reproducible and high-yield synthesis.

The Strategic Imperative for Boronic Acid Protection

Organoboron compounds, particularly boronic acids, are foundational reagents in contemporary organic synthesis. Their utility is most famously demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] However, the inherent Lewis acidity and reactivity of the sp²-hybridized boron center render many boronic acids unstable. They are often susceptible to decomposition pathways such as protodeboronation and oxidative degradation, which complicates their storage, handling, and use in complex, multi-step syntheses.[1][2]

To overcome these limitations, the concept of a "protecting group" for the boronic acid moiety is crucial. An ideal protecting group must mask the boronic acid's reactivity under a wide range of synthetic conditions while being readily and selectively removable under mild conditions to liberate the active species when needed.

The Advent of MIDA Boronates: A Paradigm Shift

The introduction of N-methyliminodiacetic acid (MIDA) as a protecting group by the research group of Prof. Martin D. Burke represents a landmark achievement in this field.[1] The MIDA ligand forms a stable, bicyclic structure with the boronic acid. This interaction forces a rehybridization of the boron atom from a reactive, trigonal planar sp² state to a more stable, tetracoordinate sp³ state.[1][2] This structural change effectively "turns off" the boronic acid's reactivity towards transmetalation in cross-coupling reactions.[1]

The resulting MIDA boronates are exceptionally stable, free-flowing crystalline solids. Their key advantages include:

-

Bench-top Stability: Indefinitely stable to air and moisture, eliminating the need for specialized handling.[3]

-

Chromatographic Compatibility: Stable to silica gel chromatography, greatly simplifying purification.[2][4]

-

Broad Chemical Inertness: Resistant to a wide array of reagents and reaction conditions.[4][5]

-

Controlled Deprotection: The boronic acid is efficiently liberated under mild aqueous basic conditions (e.g., NaOH or NaHCO₃) at room temperature, ensuring orthogonality with many other protecting groups.[1][6]

These properties have established MIDA boronates as indispensable tools for iterative cross-coupling (ICC), a powerful strategy for the Lego-like assembly of complex molecules.[3][4] The 3-fluorophenyl moiety, in particular, is a common motif in pharmaceuticals, making its MIDA-protected boronate a high-value synthetic intermediate.

Reaction Mechanism: The Dehydrative Condensation

The formation of a MIDA boronate from a boronic acid and N-methyliminodiacetic acid is a dehydrative condensation reaction. The traditional approach involves heating the two reagents at high temperatures (e.g., 110-120 °C) with a Dean-Stark apparatus to azeotropically remove the two equivalents of water formed, driving the equilibrium toward the product.[7]

However, these harsh, acidic conditions can degrade sensitive boronic acids.[7] A superior, milder method utilizes a pre-dried form of MIDA, MIDA anhydride , which serves as both the ligand source and an in situ desiccant, enabling the reaction to proceed at lower temperatures (e.g., 70 °C) without the need for water removal equipment.[7][8][9]

Figure 1: General mechanism for MIDA boronate synthesis.

Experimental Protocol: Synthesis via the MIDA Anhydride Method

This protocol is adapted from the mild synthesis procedure developed by Burke and coworkers, which is suitable for a broad range of boronic acids, including those with sensitive functional groups.[7][8][9]

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 3-Fluorophenylboronic acid | ≥97% | Sigma-Aldrich |

| MIDA Anhydride | Synthesis Grade | See Ref.[9] |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | Reagent Grade | Fisher Scientific |

| Hexanes | Reagent Grade | Fisher Scientific |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |

| Round-bottom flask with stir bar | --- | --- |

| Reflux condenser | --- | --- |

| Heating mantle or oil bath | --- | --- |

| Rotary evaporator | --- | --- |

| Silica gel for chromatography | 60 Å, 230-400 mesh | --- |

Step-by-Step Synthesis Procedure

Figure 2: Experimental workflow for MIDA ester synthesis.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-fluorophenylboronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).[7][9] The use of excess MIDA anhydride ensures the reaction goes to completion and that all water is scavenged.

-

Solvent Addition: Cap the flask with a septum, and purge with an inert atmosphere (Nitrogen or Argon). Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the boronic acid) via syringe.

-

Heating: Immerse the flask in a pre-heated oil bath at 70 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 3 to 24 hours depending on the substrate.[7]

-

Workup: Once the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). These washes remove unreacted MIDA and other water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The crude material can be purified by silica gel column chromatography. MIDA boronates are generally stable on silica.[4] A typical eluent system is a gradient of ethyl acetate in hexanes. Combine the product-containing fractions and remove the solvent to afford this compound as a white to off-white crystalline solid.

Quantitative Data Summary

| Parameter | Value | Rationale |

| Reactants | ||

| 3-Fluorophenylboronic acid | 1.0 equiv | Limiting reagent. |

| MIDA Anhydride | 3.0 equiv[7] | Acts as both reagent and in situ desiccant; excess drives the reaction to completion. |

| Solvent | ||

| Anhydrous 1,4-Dioxane | ~0.1 M concentration | Anhydrous conditions are critical. Dioxane provides good solubility and an appropriate boiling point. |

| Reaction Conditions | ||

| Temperature | 70 °C[7] | Provides sufficient thermal energy without causing degradation of sensitive substrates. |

| Time | 3 - 24 h | Reaction completion should be monitored empirically (e.g., by TLC or LC-MS). |

| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidative side reactions. |

| Outcome | ||

| Typical Yield | 60 - 95% | Yield is substrate-dependent; this range is typical for the MIDA anhydride method.[8] |

| Physical Form | Crystalline Solid | The high crystallinity of MIDA boronates facilitates handling and isolation.[3] |

Product Characterization

Verifying the structure and purity of the synthesized this compound is critical. The following techniques are standard.

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. The MIDA ligand gives characteristic signals, typically two diastereotopic doublets for the CH₂ groups around 4 ppm.[8]

-

¹¹B NMR Spectroscopy: This is a key diagnostic tool. The chemical shift will confirm the tetracoordinate (sp³) nature of the boron atom, with a characteristic signal appearing around δ 10-15 ppm.[8] In contrast, the starting sp² boronic acid would appear much further downfield.

-

High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and provides an exact mass for the synthesized compound.

Deprotection and Application

The strategic value of the MIDA boronate lies in its controlled deprotection to unleash the reactive boronic acid for subsequent reactions.

-

Deprotection Protocol: The MIDA ester is readily hydrolyzed by treatment with a mild aqueous base at room temperature. A typical procedure involves stirring the MIDA boronate in a mixture of THF and 1M aqueous NaOH for 10-30 minutes.[1][5] The resulting boronic acid is often used immediately in the next synthetic step without isolation.

-

Application in Iterative Cross-Coupling: With the MIDA ester in hand, a researcher can perform a Suzuki-Miyaura coupling with a different halo-MIDA boronate building block. After the coupling, selective deprotection of the newly installed MIDA ester unmasks a new boronic acid, ready for the next coupling cycle. This powerful iterative process allows for the systematic and controlled construction of complex molecular architectures.[4]

References

-

Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(94), 13298-13316. [Link]

-

Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

-

Chem-Station. (2014). MIDA boronate. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

-

Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). Supporting Information for A Mild and Simple Method for Making MIDA Boronates. [Link]

-

Lee, S. J., Yoon, J., Han, S. W., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. [Link]

-

Gillis, E. P., & Burke, M. D. (2007). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716-6717. [Link]

-

Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

-

Blair, D. J., et al. (2021). 5-Acetylthiophene-2-boronic acid MIDA ester. Organic Syntheses, 98, 254-273. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

3-Fluorophenylboronic acid MIDA ester CAS number and properties

An In-Depth Technical Guide to 3-Fluorophenylboronic acid MIDA ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a pivotal reagent in modern synthetic organic chemistry. Moving beyond a simple data sheet, this document delves into the fundamental principles that make MIDA boronates, and this specific derivative, exceptionally valuable for researchers in pharmaceutical and materials science. We will explore its core properties, the rationale behind its enhanced stability compared to free boronic acids, its critical role in enabling iterative cross-coupling reactions, and a field-proven experimental protocol for its application. This guide is intended for chemists and drug development professionals seeking to leverage the unique capabilities of this powerful building block.

Core Compound Identification and Physicochemical Properties

This compound is a specific organoboron compound designed for stability and controlled reactivity. The N-methyliminodiacetic acid (MIDA) ligand acts as a tridentate protecting group for the boronic acid moiety, fundamentally altering its chemical behavior. This protection strategy is central to its utility and represents a significant advancement over traditional organoboron reagents.[1]

| Property | Value | Source |

| CAS Number | 1313614-50-4 | [2][3] |

| Synonym | 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | [3] |

| Molecular Formula | C₁₁H₁₁BFNO₄ | [2] |

| Molecular Weight | 251.02 g/mol | [2] |

| Appearance | Typically a white to off-white crystalline solid | Inferred from related compounds[4][5] |

| Melting Point | Not explicitly found; related 4-fluoro isomer melts at 231-236 °C |

The MIDA Advantage: From Unstable Precursor to Robust Building Block

A long-standing challenge in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling, has been the inherent instability of many boronic acids.[6][7] They are often susceptible to decomposition pathways such as protodeboronation and oxidation, complicating storage, handling, and reaction efficiency.

The Causality of MIDA Protection

The innovation of the MIDA ester lies in its ability to change the hybridization of the boron center.[6]

-

sp² Hybridized Boronic Acid: In a free boronic acid, the boron atom is sp² hybridized and possesses a vacant p-orbital. This orbital readily interacts with bases, forming an "ate" complex that initiates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] However, this reactivity also makes it prone to degradation.

-

sp³ Hybridized MIDA Boronate: By reacting the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized to a more stable, tetrahedral sp³ geometry.[6][7] This structural change eliminates the vacant p-orbital, effectively "switching off" the compound's ability to engage in transmetalation under standard anhydrous cross-coupling conditions.[6]

This protection imparts remarkable stability. MIDA boronates are generally free-flowing, crystalline solids that are indefinitely stable on the benchtop, tolerant to air and moisture, and compatible with silica gel chromatography—a stark contrast to their unprotected counterparts.[4][8]

Controlled Deprotection: Releasing the Reactive Species

The true power of the MIDA group is that its removal is straightforward and controllable. The boronic acid can be regenerated in situ or in a separate step under mild aqueous basic conditions.[6]

-

Fast Deprotection: Using a strong base like 1M NaOH rapidly hydrolyzes the MIDA ester, fully releasing the boronic acid for subsequent reactions.

-

Slow-Release Coupling: Using a milder base, such as aqueous potassium phosphate (K₃PO₄), allows for the slow and continuous release of the boronic acid. This is particularly advantageous when using unstable boronic acids, as it keeps the instantaneous concentration of the sensitive species low, preventing decomposition while still fueling the catalytic cycle.[9]

Core Application: Enabling Iterative Cross-Coupling

The stability of the MIDA boronate group to anhydrous coupling conditions, combined with its facile removal, is the foundation for iterative cross-coupling (ICC).[4][8] This strategy allows for the sequential, controlled synthesis of complex molecules from simple, bifunctional building blocks, mimicking the iterative logic of biosynthesis.[8]

A bifunctional building block, such as a halo-aryl MIDA boronate, can be conceptualized as having one "reactive handle" (the halide) and one "protected handle" (the MIDA boronate).

Workflow for Iterative Biaryl Synthesis

The following diagram illustrates a two-step iterative synthesis. In Step 1, the aryl halide of Building Block A reacts, leaving its MIDA boronate untouched. In Step 2, the MIDA group is cleaved, and the newly formed boronic acid undergoes a second coupling reaction.

Caption: Iterative cross-coupling workflow using a MIDA boronate.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative slow-release Suzuki-Miyaura cross-coupling reaction to synthesize 4'-methoxy-3-fluoro-1,1'-biphenyl.

Objective: To couple this compound with 4-bromoanisole.

Materials & Reagents:

-

This compound (1.0 eq)

-

4-Bromoanisole (1.1 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 eq)

-

Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-bromoanisole (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

-

Expert Insight: The use of SPhos as a ligand is common for promoting challenging Suzuki couplings, offering good stability and activity. The reagents are added as solids first to ensure an inert atmosphere can be established before adding liquid solvents.

-

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst and phosphine ligand.

-

Solvent Addition: Under a positive pressure of inert gas, add toluene and water to achieve a typical solvent ratio of 10:1 (e.g., 5 mL toluene, 0.5 mL water).

-

Expert Insight: While MIDA boronates are stable to anhydrous conditions, the Suzuki-Miyaura reaction itself requires water for the deprotection and subsequent catalytic cycle. The K₃PO₄ base requires water to function effectively for both hydrolysis and activating the boronic acid for transmetalation.[9][10]

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure biaryl product.

-

Self-Validation: The success of the protocol is validated by obtaining the desired product in good yield with confirmation of its structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The stability of the MIDA ester allows for straightforward purification without degradation of the starting material on the column.

-

Safety and Handling

While MIDA esters are designed for stability, standard laboratory precautions are required. Safety data for the exact compound is limited, so data from structurally similar compounds is used for guidance.

| Hazard Category | Information | Source (from related compounds) |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. May cause skin and eye irritation. | [11] |

| Precautionary Measures | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [11][12] |

| Storage | Keep container tightly closed in a dry, well-ventilated place. Refrigeration is recommended for long-term storage. | [11] |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. | [11] |

Conclusion

This compound is more than just a reagent; it is an enabling tool for advanced chemical synthesis. By leveraging a robust protection strategy that converts a sensitive functional group into a stable, handleable solid, it opens the door to complex molecular architectures through controlled, iterative cross-coupling. Its compatibility with standard purification techniques and predictable reactivity make it an authoritative and trustworthy component in the modern synthetic chemist's toolbox.

References

-

1313614-50-4 | this compound. 1PlusChem.

-

MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Center for Biotechnology Information (PMC).

-

MIDA Boronate: A New Organo-boron Reagent. BLDpharm.

-

This compound | 1311484-55-5. Sigma-Aldrich.

-

MIDA Boronates. Sigma-Aldrich.

-

This compound. Echemi.

-

1311484-55-5|this compound. BLD Pharm.

-

Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry Publishing.

-

MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. ResearchGate.

-

3-Bromo-2-fluorophenylboronic acid MIDA ester 97. Sigma-Aldrich.

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.

-

Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki–Miyaura Cross-Couplings. MDPI.

-

Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.

-

This compound | 1313614-50-4. Benchchem.

-

Chemical Safety Data Sheet MSDS / SDS - 3-Fluorophenylboronic Acid Pinacol Ester. ChemicalBook.

-

MIDA-protected Boronate Esters. Sigma-Aldrich.

-

A Mild and Simple Method for Making MIDA Boronates. Amazon S3.

-

Chemoselective Boronic Ester Synthesis by Controlled Speciation. National Center for Biotechnology Information (PMC).

-

4-Fluorophenylboronic acid MIDA ester 97. Sigma-Aldrich.

-

3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. PubChem.

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).

-

Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health (NIH).

-

SAFETY DATA SHEET - 4-Fluorophenylboronic acid. Fisher Scientific.

-

3-Fluorophenylboronic acid | 768-35-4. ChemicalBook.

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. chemrxiv.org.

-

Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1pchem.com [1pchem.com]

- 3. echemi.com [echemi.com]

- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 5. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 6. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

chemical structure and characterization of 3-Fluorophenylboronic acid MIDA ester

An In-Depth Technical Guide to the Chemical Structure and Characterization of 3-Fluorophenylboronic Acid MIDA Ester

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block in modern synthetic and medicinal chemistry. We will explore its chemical structure, synthesis, and comprehensive characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of MIDA Boronates in Synthesis

Organoboron compounds are foundational to contemporary organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the inherent instability of many free boronic acids—which are prone to decomposition and challenging to store long-term—has historically limited their full potential.[2]

The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group revolutionized the field.[2][3] MIDA serves as a robust protecting group for the boronic acid moiety. By coordinating to the boron atom, the MIDA ligand rehybridizes it from a reactive sp² state to a stable, tetrahedral sp³ state.[2] This structural change renders the boron atom unreactive to standard anhydrous cross-coupling conditions, even at elevated temperatures.

Key Advantages of MIDA Boronates:

-

Exceptional Stability: They are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[4] This allows for easy handling, purification, and long-term benchtop storage.[3]

-

Chromatographic Compatibility: Unlike many other boronic acid surrogates, MIDA boronates are universally compatible with silica gel chromatography, simplifying purification in multi-step syntheses.[3]

-

Controlled Deprotection: The boronic acid can be readily unmasked ("slow-released") under mild aqueous basic conditions (e.g., NaOH or NaHCO₃), regenerating the reactive sp² species in situ for subsequent reactions.[4]

The 3-fluorophenyl moiety is of particular interest in drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a lead compound. The incorporation of this motif via a stable MIDA boronate platform provides a powerful tool for medicinal chemists.

Synthesis and Purification

The preparation of this compound is a straightforward and high-yielding procedure from commercially available starting materials.

Synthetic Pathway

The synthesis involves the condensation reaction between 3-Fluorophenylboronic acid and N-methyliminodiacetic acid (MIDA). The reaction is typically performed with heating in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the formation of the stable bicyclic ester.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Causality: This protocol utilizes dimethyl sulfoxide (DMSO) as a high-boiling solvent and relies on vacuum to efficiently remove water, which is a byproduct of the esterification. This process drives the reaction to completion without the need for a Dean-Stark apparatus.

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Fluorophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry (approximately 0.5 M concentration).

-

Reaction Conditions: Heat the mixture to 80-90 °C under a steady stream of nitrogen.

-

Water Removal: Once the solids have dissolved, apply a vacuum to the flask to remove water as it forms. Continue heating under vacuum for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting boronic acid.

-

Workup: Cool the reaction mixture to room temperature. The product can often be precipitated by the addition of a non-polar solvent like diethyl ether or by pouring the reaction mixture into ice-water.

-

Purification: Collect the solid product by vacuum filtration. Due to the exceptional stability of MIDA boronates, the crude product can be further purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes.[4]

Comprehensive Structural Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound.

Caption: Workflow for the structural characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise chemical structure in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule.

-

¹H NMR: Provides information on the number and environment of protons. Key signals include the aromatic protons of the fluorophenyl ring and the diastereotopic methylene protons of the MIDA backbone.

-

¹³C NMR: Identifies all unique carbon atoms, including the carbonyl carbons of the ester and the aromatic carbons, showing characteristic C-F coupling.

-

¹⁹F NMR: A single resonance confirms the presence of the fluorine atom. Its chemical shift is indicative of the electronic environment of the aromatic ring.[5]

-

¹¹B NMR: Crucial for confirming the sp³ hybridization of the boron atom. The chemical shift for a tetracoordinate boronate ester is typically found significantly upfield (around 5-15 ppm) compared to its sp² boronic acid precursor (~30 ppm).[6]

Table 1: Predicted NMR Data for this compound (Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is predicted based on analogous structures and spectral databases.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings (J, Hz) and Multiplicity | Assignment |

| ¹H | 7.50 - 7.10 | m | Aromatic Protons (Ar-H) |

| ¹H | 4.20 - 3.80 | AB quartet | Methylene Protons (-CH₂-) |

| ¹H | 2.85 | s | Methyl Protons (-NCH₃) |

| ¹³C | ~168 | - | Carbonyl Carbon (C=O) |

| ¹³C | 163 | d, ¹JCF ≈ 245 | C-F |

| ¹³C | 130 - 115 | m | Aromatic Carbons (Ar-C) |

| ¹³C | ~62 | - | Methylene Carbon (-CH₂-) |

| ¹³C | ~48 | - | Methyl Carbon (-NCH₃) |

| ¹⁹F | ~ -113 | - | Ar-F |

| ¹¹B | ~ 10 | - | B (sp³) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire ¹³C, ¹⁹F, and ¹¹B spectra. For enhanced structural elucidation, 2D experiments like COSY (H-H correlation) and HSQC (H-C correlation) can be performed.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high precision.

Causality: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules like MIDA boronates, minimizing fragmentation and preserving the molecular ion.[7]

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₁BFNO₄ |

| Exact Mass | 251.0768 |

| Observed Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |

| m/z for [M+H]⁺ | 252.0846 |

| m/z for [M+Na]⁺ | 274.0665 |

Experimental Protocol: HRMS-ESI Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). The instrument's high resolving power will allow for the determination of the mass with an accuracy of <5 ppm.

X-ray Crystallography

Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by determining the precise arrangement of atoms in the solid state.[8]

Causality: This technique is contingent upon the ability to grow a single, diffraction-quality crystal. If successful, it provides definitive data on bond lengths, bond angles, and the three-dimensional conformation of the molecule, confirming the tetrahedral geometry of the boron center.

Conceptual Workflow: Single-Crystal X-ray Analysis

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solvent from a saturated solution, vapor diffusion, or solvent layering techniques.

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head in the X-ray diffractometer.[8]

-

Data Collection: Cool the crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[9]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data to obtain the final crystal structure.[8]

Field-Proven Insights and Applications

The stability and controlled reactivity of this compound make it an invaluable tool for the synthesis of complex molecules. Its primary application is in Iterative Cross-Coupling (ICC) .[4] In an ICC strategy, a bifunctional building block containing both a halide (e.g., Br, I) and a MIDA boronate can be used. The halide undergoes a Suzuki-Miyaura coupling while the MIDA boronate remains protected. Following the coupling, the MIDA group is cleaved to reveal a new boronic acid, ready for the next coupling event. This powerful strategy allows for the programmed, Lego-like assembly of complex organic molecules.[3][4]

In drug development, this building block allows for the late-stage introduction of the 3-fluorophenyl motif, a common strategy for optimizing the pharmacokinetic profile of drug candidates.[1][10]

Conclusion

This compound is more than just a chemical reagent; it is a solution to the long-standing challenges of boronic acid instability. Its robust nature, combined with its capacity for controlled reactivity, provides chemists with a reliable and versatile building block. The comprehensive characterization workflow detailed in this guide, employing NMR, MS, and X-ray crystallography, serves as a self-validating system to ensure the identity, purity, and structural integrity of this critical synthetic intermediate, empowering innovation in pharmaceutical research and materials science.

References

-

Colgin, N., Flinn, T., & Cobb, S. L. (2011). Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks. Organic & Biomolecular Chemistry, 9(6), 1864-1870. [Link]

-

PubMed. (2011). Synthesis and properties of MIDA boronate containing aromatic amino acids: new peptide building blocks. Org Biomol Chem. [Link]

-

Chem-Station Int. Ed. (2014). MIDA boronate. [Link]

-

1PlusChem. This compound | 1313614-50-4. [Link]

-

National Institutes of Health. (2016). Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

PubChem. 3-Fluorophenylboronic acid. [Link]

-

National Institutes of Health. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC. [Link]

-

PubMed. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. [Link]

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

-

SpectraBase. 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

-

National Institutes of Health. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC. [Link]

-

National Institutes of Health. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

-

MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. (2020). Meta-Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester. [Link]

-

ResearchGate. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

Royal Society of Chemistry. (2014). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

-

ResearchGate. (2019). X-ray crystal structure of acetoxy MIDA boronate (5s). [Link]

-

ResearchGate. (2012). Arylboronic Acid Chemistry under Electrospray Conditions. [Link]

-

MDPI. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. [Link]

-

911Metallurgist. (2021). Boron Crystallography. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Boron Crystallography - 911Metallurgist [911metallurgist.com]

- 10. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Molecule: An In-depth Technical Guide to the Stability of Aryl MIDA Boronates

Sources

- 1. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sci-hub.box [sci-hub.box]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MIDA Boronates [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] MIDA boronates are hydrolysed fast and slow by two different mechanisms | Semantic Scholar [semanticscholar.org]

- 14. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]

- 15. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Boronic Acid Protection with the MIDA Ligand: Mechanism, Application, and Strategy

Abstract

Boronic acids are foundational reagents in modern organic synthesis, yet their inherent instability often curtails their broader application, particularly in complex, multistep sequences. This guide provides an in-depth examination of N-methyliminodiacetic acid (MIDA) as a uniquely effective protecting group for boronic acids. We will dissect the core mechanism of MIDA chelation, which transforms the typically reactive, sp²-hybridized boronic acid into a stable, sp³-hybridized boronate ester. This structural change imparts exceptional stability to air, moisture, and a wide array of synthetic reagents, while allowing for mild and controlled deprotection. Through detailed protocols, mechanistic diagrams, and comparative data, this document serves as a comprehensive resource for researchers aiming to leverage the power of MIDA boronates for applications ranging from iterative cross-coupling to the synthesis of complex natural products and advanced materials.

The Challenge: The Inherent Instability of Boronic Acids

The utility of boronic acids, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is undisputed. However, their benchtop stability and compatibility with diverse reaction conditions are often idiosyncratic and unpredictable.[1] Many classes of boronic acids are susceptible to decomposition pathways that complicate their storage, handling, and reactivity, leading to diminished reaction yields and reproducibility issues.

Key instability pathways include:

-

Protodeboronation: The cleavage of the C–B bond by protons, a common side reaction under acidic or even neutral conditions.

-

Oxidation: The C–B bond can be susceptible to oxidative cleavage.

-

Trimerization: Boronic acids can dehydrate to form cyclic trimers known as boroxines, which can complicate characterization and reactivity.[2]

-

Polymerization: Some boronic acids are prone to forming polymeric structures.

These instabilities are particularly problematic in the context of iterative synthesis, where a bifunctional building block must endure multiple reaction cycles.[3] The need for a robust, reliable, and reversibly applied protecting group is therefore paramount for unlocking the full potential of organoboron chemistry.

The MIDA Ligand: A Paradigm Shift in Boron Protection

The development of the N-methyliminodiacetic acid (MIDA) ligand by Burke and coworkers introduced a transformative solution.[4] MIDA is a trivalent ligand that chelates the boron atom through its nitrogen and two carboxylate oxygens. This interaction fundamentally alters the electronic and steric nature of the boron center.

The core of MIDA's efficacy lies in its ability to induce a rehybridization of the boron atom from a planar, sp²-hybridized state (characteristic of boronic acids) to a tetrahedral, sp³-hybridized state. This is achieved through the formation of a dative bond between the MIDA nitrogen lone pair and the vacant p-orbital of the boron atom.[4][5] This coordinative saturation shields the Lewis acidic boron center, rendering it inert to the transmetalation step required for Suzuki-Miyaura cross-coupling and protecting it from decomposition pathways.[1]

This protection is remarkably robust, yet it can be reversed under exceptionally mild conditions—typically aqueous base at room temperature—providing a clean and efficient "on/off" switch for boronic acid reactivity.

Core Advantages of MIDA Boronates

The unique structure of MIDA boronates confers a suite of advantages over unprotected boronic acids and other derivatives like pinacol esters.

Exceptional Stability

MIDA boronates exhibit unparalleled stability across a wide range of conditions, making them ideal for multi-step synthesis.[6][7] They are generally free-flowing, crystalline solids that are stable to benchtop storage under air for extended periods (>60 days), whereas many corresponding boronic acids decompose significantly under the same conditions.

Their chemical stability is equally impressive. The MIDA boronate moiety is inert to a vast array of common synthetic reagents, including strong acids (e.g., triflic acid), oxidants (e.g., Jones oxidation), and conditions for many standard organic transformations.[3] This allows for the chemical elaboration of complex MIDA boronates from simpler starting materials, a task that is often impossible with unprotected boronic acids.[6][7]

| Reagent/Condition | MIDA Boronate Stability | Unprotected Boronic Acid Stability | Reference |

| Benchtop Storage (Air) | High (>95% recovery after 60 days) | Low to Moderate (Significant decomposition) | |

| Silica Gel Chromatography | High (Universally compatible) | Variable (Prone to decomposition) | [1] |

| Anhydrous Cross-Coupling | High (Unreactive) | High (Reactive) | |

| Aqueous Base (e.g., 1M NaOH) | Low (Cleaved to boronic acid) | N/A (Reactive) | [8] |

| Strong Oxidants (e.g., Jones) | High | Low | |

| Strong Acids (e.g., TfOH) | High | Low |

Table 1. Comparative Stability of MIDA Boronates vs. Unprotected Boronic Acids.

Controlled Deprotection and "Slow-Release" Coupling

The deprotection of MIDA boronates is readily achieved under mild aqueous basic conditions (e.g., 1M NaOH, K₃PO₄, or even NaHCO₃) at room temperature. The mechanism of hydrolysis can proceed via two distinct pathways, a fast base-mediated hydrolysis and a slower neutral hydrolysis, which can be rationally tuned by controlling reaction conditions.[9]

This controlled cleavage enables the powerful strategy of "slow-release" cross-coupling .[4] For notoriously unstable boronic acids (e.g., 2-pyridyl, vinyl, or heteroaryl boronic acids), the MIDA boronate can be subjected to coupling conditions with a mild aqueous base. The MIDA boronate slowly hydrolyzes in situ, releasing a low, steady concentration of the reactive boronic acid, which is immediately consumed in the catalytic cycle. This prevents the accumulation and subsequent decomposition of the unstable intermediate, leading to dramatically improved yields.[9]

Unique Physical and Chromatographic Properties

Unlike many boronic acids and their boroxines, MIDA boronates are invariably monomeric, crystalline solids, which facilitates their handling, characterization, and purification.[8][10]

Furthermore, they exhibit a unique binary affinity for silica gel.[1][11] MIDA boronates are generally immobile on silica gel when eluted with non-polar solvents like diethyl ether but are readily mobilized by more polar solvents like tetrahydrofuran (THF).[1] This property enables a highly efficient "catch-and-release" purification strategy, where a crude reaction mixture can be loaded onto a silica plug, impurities washed away with a non-polar solvent, and the pure MIDA boronate subsequently eluted with THF. This greatly simplifies purification in iterative synthesis workflows.[1][11]

Experimental Protocols

The following protocols are generalized procedures. Optimization may be required for specific substrates.

Synthesis of MIDA Boronates

Two primary methods are employed for the synthesis of MIDA boronates. The choice depends on the stability of the starting boronic acid.

Method A: Dehydrative Condensation (Dean-Stark)

This is the traditional method, suitable for robust boronic acids.[1][8]

-

Reagents: Boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.2 equiv), Toluene/DMSO solvent mixture.

-

Procedure:

-

To a round-bottomed flask equipped with a Dean-Stark apparatus and condenser, add the boronic acid, MIDA, and toluene. A minimal amount of DMSO may be added to aid solubility of the MIDA ligand.[8]

-

Heat the mixture to reflux (typically ~110 °C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction by TLC or LCMS until the starting material is consumed (typically 6-24 hours).

-

Cool the reaction mixture to room temperature. The MIDA boronate often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography.

-

Method B: MIDA Anhydride Method (Mild Conditions)

This method, using pre-dried MIDA anhydride, is superior for sensitive boronic acids as it avoids the high temperatures and acidic conditions of the Dean-Stark method.[12][13] The MIDA anhydride acts as both the ligand source and an in situ desiccant.[12][13]

-

Reagents: Boronic acid (1.0 equiv), MIDA anhydride (2.0-3.0 equiv), anhydrous dioxane.

-

Procedure:

-

To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the boronic acid and MIDA anhydride.

-

Add anhydrous dioxane and heat the mixture (typically 70 °C) with stirring.

-

Monitor the reaction by TLC or LCMS until completion (typically 24 hours).

-

Cool the mixture. The product can be purified using the "catch-and-release" protocol on a silica gel plug or by standard chromatography.[1][11]

-

Deprotection of MIDA Boronates

This protocol regenerates the free boronic acid for subsequent reactions.

-

Reagents: MIDA boronate (1.0 equiv), THF, 1M aqueous NaOH.

-

Procedure:

-

Dissolve the MIDA boronate in THF in a flask at room temperature.

-

Add 1M aqueous NaOH (typically 3-5 equivalents) and stir vigorously for 10-30 minutes.

-

Monitor the hydrolysis by TLC or LCMS.

-

Upon completion, the resulting boronic acid is typically used directly in the next step without isolation. The reaction can be acidified (e.g., with 1M HCl) to pH ~7 before proceeding with an extraction or the next reaction if required.

-

Application in Iterative Cross-Coupling (ICC)

MIDA boronates are the cornerstone of iterative cross-coupling (ICC), a powerful strategy for the systematic and automated synthesis of small molecules, analogous to solid-phase peptide synthesis.[3][10][14] The process uses bifunctional building blocks, typically halo-MIDA boronates (e.g., Br-Aryl-B(MIDA)).

The cycle involves:

-

Deprotection: The MIDA boronate on the growing molecule is cleaved to reveal the reactive boronic acid.

-

Coupling: The free boronic acid is coupled with the halide end of the next MIDA-protected building block.

-

Purification: The newly elongated MIDA boronate is purified, often using the efficient "catch-and-release" method.

This cycle is repeated to assemble complex molecular architectures in a programmed and predictable manner. This strategy has been successfully applied to the total synthesis of numerous complex natural products, including ratanhine and peridinin.[4][14]

Conclusion and Future Outlook

The MIDA ligand has fundamentally changed the landscape of organoboron chemistry. By providing a robust, reliable, and reversible means of protecting boronic acids, it has overcome long-standing challenges of instability and reactivity. The resulting MIDA boronates are not merely protected intermediates but are versatile, stable, and highly functional building blocks in their own right. Their exceptional stability, compatibility with a vast range of chemical transformations, and amenability to iterative coupling strategies have paved the way for automated small molecule synthesis and have enabled the construction of molecules previously considered inaccessible.[9][15]

Future research will likely focus on the design of new MIDA-like ligands with tailored electronic and steric properties to further fine-tune hydrolysis rates and expand the scope of compatible reaction conditions, continuing to push the boundaries of what is possible in modern chemical synthesis.[9]

References

- MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. (2017-01-25).

- MIDA-protected Boronate Esters - Sigma-Aldrich.

- MIDA Boronate: A New Organo-boron Reagent - BLDpharm.

- 3 - Organic Syntheses Procedure.

- MIDA Boronates - Sigma-Aldrich.

- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH.

- MIDA boronate | Chem-Station Int. Ed. (2014-02-09).

- Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates | Journal of the American Chemical Society.

- A Mild Method for Making MIDA Boronates | Organic Letters - ACS Publications. (2020-08-25).

- BLD Insights | MIDA Boronate: A New Organo-boron Reagent - BLDpharm. (2021-10-25).

- Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing).

- From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - NIH.

- Iterative cross-coupling with MIDA boronates - IDEALS - University of Illinois. (2016-09-09).

- COMMUNICATION A Mild and Simple Method for Making MIDA Boronates - ChemRxiv.

- A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure.

- N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds - ResearchGate.

- Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC - NIH.

- Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016-05-09).

- Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC - NIH.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 15. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

solubility of 3-Fluorophenylboronic acid MIDA ester in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-Fluorophenylboronic Acid MIDA Ester in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester. Boronic acid MIDA esters are a pivotal class of reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their enhanced stability and ease of handling compared to free boronic acids.[1] Understanding the solubility of these reagents is critical for reaction setup, optimization, and purification. This document offers insights into the expected solubility of this compound in a range of common organic solvents, outlines a detailed experimental protocol for precise solubility determination, and discusses the underlying chemical principles that govern this behavior. This guide is intended for researchers, chemists, and drug development professionals who utilize MIDA boronates in their synthetic workflows.

Introduction: The Role and Advantages of MIDA Boronate Esters

The advent of N-methyliminodiacetic acid (MIDA) protected boronate esters has revolutionized the field of organoboron chemistry.[2] Traditional boronic acids, while immensely useful, often suffer from instability, leading to decomposition and challenges in long-term storage and purification. MIDA boronates address these limitations by forming a stable, crystalline, trivalent complex with the boron atom, rendering them air- and moisture-stable and compatible with silica gel chromatography.[1]

The utility of these reagents is directly tied to their physical properties, among which solubility is paramount for their application in homogeneous catalysis. The choice of solvent can significantly impact reaction kinetics, product yields, and ease of purification. This compound, a common building block, is no exception. The presence of the fluorophenyl group can influence its solubility profile due to changes in polarity and intermolecular interactions.[3][4][5] This guide will delve into the specifics of its solubility.

Physicochemical Properties of this compound

To understand the solubility of a compound, it is essential to first consider its structural and physical characteristics.

-

Chemical Structure:

Figure 1: Structure of this compound.

-

Molecular Formula: C₁₁H₁₁BFNO₄[6]

-

Molecular Weight: 251.02 g/mol [6]

-

Appearance: Typically a white to off-white crystalline solid.[1]

-

General Stability: MIDA boronates are known for their benchtop stability, being resistant to air and moisture.[1]

Expected Solubility Profile

The MIDA ester moiety introduces polarity and potential for hydrogen bonding via its oxygen and nitrogen atoms. The 3-fluorophenyl group is largely nonpolar but contains a polar C-F bond. The overall molecule can be considered moderately polar.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Dioxane | High | These polar aprotic solvents are expected to effectively solvate the MIDA ester. THF is mentioned as a solvent for MIDA boronate hydrolysis, implying solubility.[8] |

| Amides | N,N-Dimethylformamide (DMF) | High | A highly polar aprotic solvent, likely to be an excellent solvent for this compound. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | High | Another highly polar aprotic solvent, expected to readily dissolve the MIDA ester. |

| Nitriles | Acetonitrile (ACN) | Moderate to High | A polar aprotic solvent, should be a good solvent for this compound. |

| Alcohols | Methanol, Ethanol | Moderate | These polar protic solvents can engage in hydrogen bonding but may have slightly lower efficacy than polar aprotic solvents for this specific structure. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | A moderately polar solvent, likely to show reasonable but not extensive solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have been shown to be effective for similar boronic esters.[9] One study noted that a MIDA boronate was not readily soluble in DCM at -78°C but dissolved as the reaction progressed.[10] |

| Aromatics | Toluene | Low to Moderate | A nonpolar solvent, expected to have limited ability to dissolve the moderately polar MIDA ester. |

| Alkanes | Hexanes, Heptane | Very Low / Insoluble | These nonpolar solvents are unlikely to dissolve the compound to any significant extent. |

| Water | Insoluble | As stated in some sources, MIDA esters are generally insoluble in water.[11] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is required. The following protocol describes a standard method for determining the solubility of a solid compound in various organic solvents.

Materials and Equipment

-

This compound

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

-

Selected organic solvents (HPLC grade)

Experimental Workflow

Figure 2: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a precisely weighed amount of this compound (ensure it is in excess of what is expected to dissolve).

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Add a small magnetic stir bar to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25 °C) on a magnetic stir plate.

-

Stir the mixtures vigorously for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, turn off the stirrer and allow the excess solid to settle completely, leaving a clear supernatant.

-

Carefully withdraw a precise aliquot (e.g., 0.5 mL) of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) into a clean, tared vial to remove any microscopic solid particles.

-

-

Quantification:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent.

-

From the stock solution, prepare a series of calibration standards of decreasing concentration.

-

Analyze the calibration standards using a suitable analytical technique (e.g., HPLC with UV detection) to generate a calibration curve.

-

Dilute the filtered sample from step 3 with a known volume of solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Conclusion and Recommendations

This compound is a stable and versatile building block in modern organic synthesis. While quantitative solubility data is not widely published, its moderately polar structure suggests high solubility in polar aprotic solvents like THF, DMF, and DMSO, and lower solubility in nonpolar solvents such as hexanes. For applications requiring precise concentration control or for process development, it is strongly recommended that researchers experimentally determine the solubility in their specific solvent systems using a robust protocol as outlined in this guide. This empirical approach ensures accuracy and reproducibility in synthetic endeavors.

References

- Vertex AI Search. (2024-09-24). Solubility test for Organic Compounds.

- BLDpharm.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Smolecule. (2024-01-05). (2-Methylpropyl)boronic acid mida ester.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- 1PlusChem. 1313614-50-4 | this compound.

- National Center for Biotechnology Information. (2017-07-03). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers.

- Sigma-Aldrich.

- Chemenu. cas 1311484-55-5|| where to buy this compound.

- CORE.

- National Center for Biotechnology Inform

- De Gruyter. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds.

- Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds.

- MDPI. (2022-05-26).

- Sigma-Aldrich. 4-Fluorophenylboronic acid MIDA ester 97 1257641-06-7.

- Sigma-Aldrich. 3-Fluorophenylboronic acid = 95.0 768-35-4.

- BLD Pharm. 1311484-55-5|this compound.

- Echemi. This compound.

- SpringerLink. (2020-06-06). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ResearchGate. (2025-08-06). Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF.

- ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry.

- 3-Cyanophenylboronic acid MIDA ester.

- Sigma-Aldrich.

Sources

- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 2. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. sci-hub.box [sci-hub.box]

- 5. mdpi.com [mdpi.com]

- 6. 1pchem.com [1pchem.com]

- 7. chem.ws [chem.ws]

- 8. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. cas 1311484-55-5|| where to buy this compound [japanese.chemenu.com]

A Technical Guide to the Spectroscopic Characterization of 3-Fluorophenylboronic Acid MIDA Ester

This guide provides a detailed exploration of the spectroscopic properties of 3-Fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive analysis based on established chemical principles and data from analogous structures to offer a comprehensive characterization of this important reagent. While direct, published spectra for this specific molecule are not widely available, this guide constructs a robust, data-driven profile through expert interpretation of foundational spectroscopic data.

Introduction: The Significance of MIDA Boronates in Modern Synthesis

N-methyliminodiacetic acid (MIDA) boronates are a class of air-stable, crystalline solids that have revolutionized the use of boronic acids in organic synthesis, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.[1][2] The MIDA ligand protects the boronic acid moiety, rendering it inert to many reaction conditions, including chromatography.[2][3] This protection can be removed under mild basic conditions to release the free boronic acid in situ.[3][4] The 3-fluorophenyl motif is a common feature in medicinal chemistry, and its incorporation into complex molecules is of significant interest. The MIDA ester of 3-fluorophenylboronic acid, therefore, serves as a crucial and highly practical building block.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Fluorophenylboronic acid MIDA ester, providing a foundational understanding for its identification and characterization.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures of this compound. These predictions are based on the analysis of its constituent parts—the 3-fluorophenyl group and the MIDA ligand—and comparison with published data for similar aryl MIDA boronates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, we will consider ¹H, ¹³C, ¹¹B, and ¹⁹F NMR.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl ring and the aliphatic protons of the MIDA ligand.

-

Aromatic Region (δ 7.0 - 7.8 ppm): The four protons on the fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

A triplet of doublets or a similar complex multiplet is expected for the proton ortho to the boron group and meta to the fluorine.

-

A doublet of triplets is anticipated for the proton para to the boron group.

-

The remaining two protons will also show complex multiplets.

-

-

MIDA Ligand Protons (δ 2.5 - 4.5 ppm):

-

The N-methyl group will appear as a sharp singlet, typically around δ 2.8-3.0 ppm.

-

The four methylene protons (CH₂) of the MIDA ligand are diastereotopic due to the chiral nature of the tetracoordinate boron center. They are expected to appear as two distinct AB quartets or two sets of doublets, likely in the range of δ 3.5 - 4.5 ppm.

-

The carbon NMR will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 110 - 165 ppm):

-

The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).

-

The carbon atom bonded to boron is often difficult to observe due to quadrupolar relaxation, but if seen, would be broad.[4]

-

The other aromatic carbons will show smaller C-F couplings.

-

-

MIDA Ligand Carbons (δ 45 - 175 ppm):

-

The N-methyl carbon is expected around δ 45-50 ppm.

-

The methylene carbons will appear in the region of δ 60-65 ppm.

-

The carbonyl carbons of the ester groups will be observed downfield, around δ 170-175 ppm.

-

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring, likely in the typical range for an aryl fluoride. The exact chemical shift will be influenced by the electron-withdrawing nature of the MIDA boronate group.

The ¹¹B NMR spectrum is characteristic for the coordination state of the boron atom. For a tetracoordinate boronate ester like the MIDA ester, a sharp signal is expected in the upfield region, typically between δ 5 and 15 ppm, relative to BF₃·OEt₂.[5] This is in contrast to the broad signal for the tricoordinate 3-fluorophenylboronic acid precursor, which appears further downfield.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants |

| ¹H | 7.0 - 7.8 | Complex multiplets |

| ~2.9 | s (3H, N-CH₃) | |

| 3.5 - 4.5 | Two AB quartets or two doublets (4H, N-(CH₂)₂) | |

| ¹³C | 110 - 165 | Multiple signals with C-F coupling |

| ~48 | N-CH₃ | |

| ~62 | N-(CH₂)₂ | |

| ~172 | C=O | |

| ¹¹B | 5 - 15 | Sharp singlet |

| ¹⁹F | -110 to -115 | Singlet or narrow multiplet |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl groups of the MIDA ester and vibrations of the aromatic ring.

-

C=O Stretching: A very strong and characteristic absorption band is expected in the region of 1750-1780 cm⁻¹ for the ester carbonyl groups.[6]

-

B-O Stretching: The B-O single bond stretches are expected in the 1000-1100 cm⁻¹ region.

-

C-F Stretching: A strong band corresponding to the C-F stretch is anticipated around 1200-1250 cm⁻¹.

-

Aromatic C=C Stretching: Several bands of variable intensity will appear in the 1450-1600 cm⁻¹ range.

-

C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the MIDA ligand will be seen just below 3000 cm⁻¹.

-

B-N Dative Bond: The vibration associated with the B-N dative bond is expected to be in the low-frequency region, around 560-650 cm⁻¹.[1][7]

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | >3000 | Medium |

| Aliphatic C-H | <3000 | Medium |

| C=O (ester) | 1750 - 1780 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium-Strong |

| C-F | 1200 - 1250 | Strong |

| B-O | 1000 - 1100 | Strong |

| B-N | 560 - 650 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected as the base peak.

-

Molecular Formula: C₁₁H₁₁BFNO₄

-

Molecular Weight: 251.02 g/mol

-